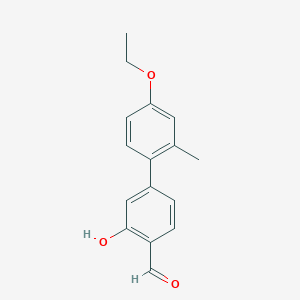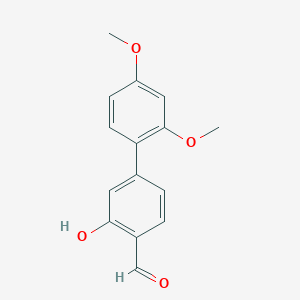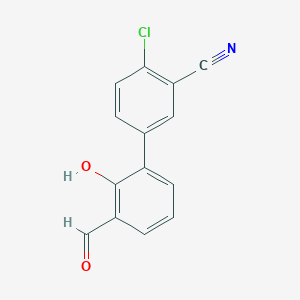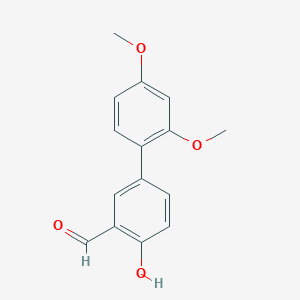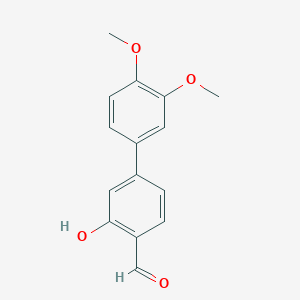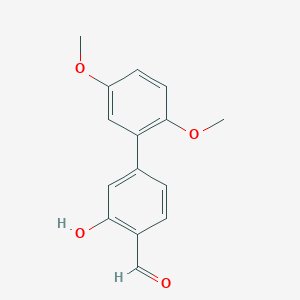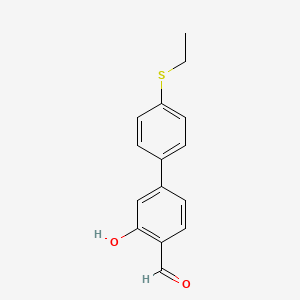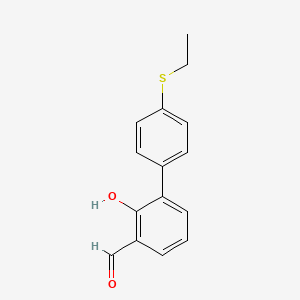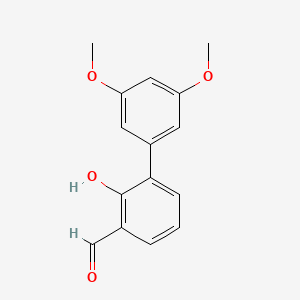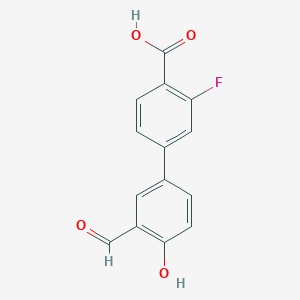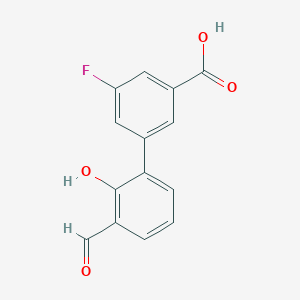
6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) is a compound of interest in the scientific research community due to its ability to act as an inhibitor of aryl hydrocarbon receptor (AhR) activation. This compound has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology. In
Mécanisme D'action
The mechanism of action of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) is believed to involve the inhibition of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% activation. 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% is a ligand-activated transcription factor that is involved in the regulation of a number of cellular processes, including cell growth and differentiation. By inhibiting the activation of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%, 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) is thought to interfere with the ability of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% to regulate these processes and, thus, potentially reduce the risk of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) have yet to be fully elucidated. However, the compound has been shown to inhibit the activation of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%, which is thought to interfere with the ability of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% to regulate certain cellular processes. In addition, the compound has been found to possess anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) in laboratory experiments has a number of advantages and limitations. The main advantage of this compound is its ability to inhibit the activation of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%, which is thought to interfere with the ability of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% to regulate certain cellular processes. In addition, the compound has been found to possess anti-inflammatory and anti-oxidant properties. However, the compound is not approved for use in humans and, therefore, its use in laboratory experiments is limited.
Orientations Futures
The potential applications of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) are still being explored. Further research is needed to fully elucidate the biochemical and physiological effects of this compound and to determine its potential therapeutic applications. In addition, further research is needed to develop more efficient synthesis methods for this compound and to explore its potential use in other fields, such as drug development. Finally, further research is needed to determine the safety and efficacy of this compound for use in humans.
Méthodes De Synthèse
The synthesis of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) is achieved through a three-step process. The first step involves the reaction of 3-fluorophenol with formaldehyde in the presence of an acid catalyst to form the desired product. The second step involves the reaction of the product with sodium hydroxide to form a salt. The third and final step involves the reaction of the salt with hydrochloric acid to form the desired compound.
Applications De Recherche Scientifique
6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology. In particular, this compound has been studied for its ability to act as an inhibitor of aryl hydrocarbon receptor (6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%) activation. 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% activation has been linked to a number of diseases and conditions, including cancer, and the inhibition of this receptor has been proposed as a potential therapeutic approach.
Propriétés
IUPAC Name |
3-fluoro-5-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-11-5-9(4-10(6-11)14(18)19)12-3-1-2-8(7-16)13(12)17/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFOEFGSMSAHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685249 |
Source


|
| Record name | 5-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Carboxy-5-fluorophenyl)-2-formylphenol | |
CAS RN |
1261969-41-8 |
Source


|
| Record name | 5-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

